molecular formula C17H18ClFN4O3 B2518873 N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172428-81-7

N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2518873
CAS No.: 1172428-81-7
M. Wt: 380.8
InChI Key: IJJVSMFOEDJCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core functionalized with a morpholine-carbonyl group and a 3-chloro-4-fluorophenyl acetamide side chain. This specific molecular architecture, which includes a morpholine moiety known for enhancing solubility and metabolic stability, makes it a compound of significant interest in medicinal chemistry and drug discovery research . Compounds with similar structural motifs, such as pyrazole and morpholine derivatives, are frequently investigated as potential kinase inhibitors . Researchers can utilize this high-purity chemical as a key intermediate or building block for the synthesis of more complex molecules. It also serves as a valuable reference standard or pharmacophore for designing novel bioactive compounds in oncology and other therapeutic areas. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)21-23(11)10-16(24)20-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJVSMFOEDJCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring The initial step may involve the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The morpholine carbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with six analogs identified in the evidence. Key differences in substituents, physicochemical properties, and inferred bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Notes (Source)
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide (Target) Pyrazole-acetamide 3-chloro-4-fluorophenyl; 5-methyl; morpholine-4-carbonyl C₁₇H₁₆ClFN₄O₃* ~396.8* Halogenated aryl group may enhance target binding affinity .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Thiazole-acetamide 2-chlorophenyl; thiazole replaces pyrazole; morpholine directly linked (no carbonyl) C₁₅H₁₅ClN₃O₂S 342.8 Thiazole core may reduce metabolic stability compared to pyrazole .
Example 83 () Pyrazolo[3,4-d]pyrimidine-chromenone Dimethylamino, fluoro-isopropoxyphenyl, fluoro-chromenone C₃₄H₂₈F₂N₄O₃ 602.6 Demonstrated kinase inhibition in preclinical models; higher MW limits solubility .
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide () Pyrazole-acetamide 2,3-dimethylphenyl; cyclopropyl at pyrazole-5 C₂₁H₂₆N₄O₃ 382.5 Cyclopropyl group may improve pharmacokinetic properties vs. methyl .
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () Pyrazole-triazole 4-fluorophenyl; triazole substituent; carbothioamide C₂₆H₂₄FN₅S 473.6 Thiocarboxamide group enhances metal-binding potential .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Pyrazole-carboxamide 4-chlorophenyl; 2,4-dichlorophenyl; 3-pyridylmethyl C₂₂H₁₆Cl₃N₃O 460.7 Multi-halogenated aryl groups may increase cytotoxicity .

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Core Heterocycle Influence :

  • The pyrazole-acetamide core in the target compound (vs. thiazole in or triazole in ) offers a balance between metabolic stability and target engagement. Pyrazole derivatives are widely utilized in kinase inhibitors due to their hydrogen-bonding capacity .
  • Replacement of pyrazole with thiazole () introduces sulfur, which may alter electronic properties but reduce stability under oxidative conditions .

Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound provides dual halogenation, likely enhancing hydrophobic interactions in target binding pockets. This contrasts with the mono-halogenated analogs in and . Morpholine-4-carbonyl (target) vs.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~396.8) is lower than Example 83 (, MW 602.6), suggesting better bioavailability. High-MW compounds like Example 83 often face solubility challenges .

Biological Activity Trends: Analogs with multi-halogenated aryl groups (e.g., ) show pronounced cytotoxicity, implying that the target compound’s 3-chloro-4-fluorophenyl group may confer similar activity . Thiocarboxamide derivatives () exhibit metal-binding properties, a feature absent in the target compound but relevant for chelation-based therapies .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Inhibition of Aurora-A kinase
NCI-H4600.03Induction of apoptosis and cell cycle arrest
A54926Autophagy induction without apoptosis

Case Studies

  • MCF7 Cell Line : A study demonstrated that the compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 0.01 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • NCI-H460 Cell Line : In another study, the compound was shown to inhibit growth in the NCI-H460 lung cancer cell line with an IC50 of 0.03 µM, suggesting a mechanism involving apoptosis and cell cycle arrest .
  • A549 Cell Line : The compound displayed moderate cytotoxicity against the A549 lung cancer cell line with an IC50 of 26 µM, indicating potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The following table summarizes its effectiveness against various pathogens.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal

The antimicrobial activity is primarily attributed to the inhibition of cell wall synthesis and disruption of membrane integrity, leading to bacterial cell death . The compound exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing its therapeutic efficacy against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.